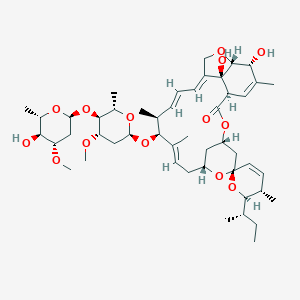

avermectin B1a

Description

What is avermectins?

Avermectins are a class of substances that are naturally produced as a result of the fermentation of Streptomyces avermitilis, which is an actinomycetes that is extracted from soil. Eight distinct structures, which include abamectin and ivermectin as well as doram Eprinomectin and Moxidectin and selamectin were identified and categorized into four main components (A1a B1a, A2a and B2a) and four minor components (A1b A2b, B1b as well as B2b).The avermectins are a class of pesticides and drugs employed to combat parasite bugs and worms. They're macrocyclic lactone derivatives having 16 members that possess powerful antihelmintic as well as insecticidal properties.These naturally occurring substances are produced through fermentation from Streptomyces Avermitilis which is a soil actinomycete. Eight different avermectins were identified in four homologue compounds. Each compound has the major (a-component) and a minor (b-component) component that is usually found in ratios of between 80:20 and 90:10.Other antihelmintics that are derived from avermectins comprise selamectin doramectin and abamectin.

History of the discovery of avermectins

The half of 2015's Nobel Prize in Physiology or Medicine was presented the award to William C. Campbell and Satoshi Omura for their discovery of avermectin, "the variants that have dramatically reduced the rate of lymphatic filariasis and river blindness and also demonstrated effectiveness against an increasing number of parasitic diseases."In the year of 1978, an actinomycete spore was identified in the Kitasato Institute from a soil sample taken at Kawana, Ito City, Shizuoka Prefecture, Japan. The isolated actinomycete was shipped into Merck Sharp and Dohme Research Laboratories for analysis. Different broths carefully controlled were made using the actinomycete isolated. Early tests revealed that a few of the entire, fermented broths exhibited activity against Nematospiroides dubius, in mice, over 8-fold without a significant amount of toxic effects. The antihelmintic properties were identified and recognized as a class of closely similar compounds. The compounds were finally identified and the species responsible for the compounds was described by a group at Merck in 1978. The team was named Streptomyces Avermitilis (with the word "avermitilis" likely to indicate that they kill worms).

in 2002 Yoko Takahashi along with other researchers from The Kitasato Institute for Life Sciences, Kitasato University, and at the Kitasato Institute, proposed that Streptomyces avermitilis should be changed to Streptomyces avermectinius.

Uses of avermectins

The avermectins block transmission of electrical signals in muscles and nerve cells in invertebrate animals predominantly by increasing their effects on glutamate on the glutamate-gated chloride channels that is unique to protostome invertebrates. It also has minimal effects on gamma-aminobutyric acid receptors. This triggers an inflow of chloride ions into cells, causing hyperpolarisation and subsequently paralysis of the neuromuscular systems of invertebrates and similar doses aren't harmful to mammals since they don't have protostome-specific glutamate channels.Avermectins are commonly used as pesticides for treating pests as well as parasitic worms because of their insecticidal and anthelmintic properties. They also have anticancer properties and anti-diabetic properties, as well as antiviral, anti- antibiotic properties, and are employed to treat various metabolic diseases. Avermectin generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel.

Properties

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058238 | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-55-3 | |

| Record name | Avermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin Component B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abamectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Avermectin B1a on Glutamate-Gated Chloride Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avermectin B1a, and its widely used derivative ivermectin, are macrocyclic lactones that serve as highly potent anthelmintic agents against a broad spectrum of nematode and arthropod parasites.[1] Their primary molecular target in these invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission.[2][3][4] this compound locks these channels in an open state, leading to a persistent influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[2][5] This document provides an in-depth examination of this mechanism, detailing the molecular interactions, quantitative biophysical data, and the experimental protocols used to elucidate this action.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls are members of the Cys-loop superfamily of pentameric ligand-gated ion channels, which also includes vertebrate GABA-A and glycine receptors.[3][6] In invertebrates, these channels are fundamental to the functioning of the nervous system. Upon binding the neurotransmitter L-glutamate, GluCls undergo a conformational change that opens an integral pore permeable to chloride ions. The resulting influx of Cl⁻ hyperpolarizes the cell membrane, making the neuron or muscle cell less excitable and thus mediating inhibitory neurotransmission.[2][5][7]

These channels are composed of five subunits arranged symmetrically around the central ion pore.[6] The subunit composition can be homomeric (five identical subunits) or heteromeric (a combination of different subunit types), which gives rise to a diversity of channels with distinct physiological and pharmacological properties.[6][7] The selective toxicity of avermectins arises because mammals lack GluCls in the peripheral nervous system; while they exist in the central nervous system, the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses.[2]

Core Mechanism of this compound Action

This compound exerts its effect on GluCls through a dual mechanism, acting as both a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[8]

-

Positive Allosteric Modulation: At nanomolar concentrations, this compound binds to an allosteric site distinct from the glutamate-binding site.[3][7] This binding potentiates the effect of glutamate, significantly increasing the channel's sensitivity to its endogenous ligand and stabilizing the open conformation of the channel.[3][4]

-

Direct Activation (Agonism): At higher concentrations, this compound can directly gate the channel, causing it to open even in the absence of glutamate.[3][8]

The defining characteristic of avermectin's action is its effect on channel kinetics. Unlike the rapid, transient opening induced by glutamate, avermectin binding causes the channel to open very slowly and essentially irreversibly.[6][9][10] This "locks" the channel open, leading to a prolonged and uncontrolled influx of chloride ions that cannot be reversed by washing out the drug.[6] The functional consequence is a sustained hyperpolarization of the cell membrane, which silences the electrical activity of pharyngeal muscle cells and motor neurons, causing paralysis and ultimately death of the parasite.[2][5][9]

The Allosteric Binding Site

Structural biology studies, including the X-ray crystal structure of the Caenorhabditis elegans GluClα channel in complex with ivermectin, have precisely identified the avermectin binding site.[3][11] It is located within the transmembrane domain (TMD) at the interface between adjacent subunits. Specifically, the drug wedges itself between the M3 alpha-helix of one subunit (the principal or '+' face) and the M1 alpha-helix of the neighboring subunit (the complementary or '-' face).[7][11][12] This binding event physically pushes the transmembrane helices apart, stabilizing the open state of the ion pore.[7]

Quantitative Analysis of Avermectin-GluCl Interaction

The interaction between avermectins and GluCls has been quantified using electrophysiological and radioligand binding assays. The following tables summarize key data from studies on recombinant channels expressed in heterologous systems.

Table 1: Potency (EC₅₀) of Agonists on Various GluCls

| Channel Source & Subunit | Agonist | EC₅₀ Value | Reference |

|---|---|---|---|

| Haemonchus contortus GluClα3B | L-Glutamate | 27.6 ± 2.7 µM | [10] |

| Caenorhabditis elegans (homolog) | L-Glutamate | 2.2 ± 0.12 mM | [10] |

| Anopheles gambiae AgGluCl-b | L-Glutamate | 30.22 ± 2.75 µM | [13] |

| Haemonchus contortus GluClα3B | Ibotenate | 87.7 ± 3.5 µM | [10] |

| Haemonchus contortus GluClα3B | Ivermectin | ~0.1 ± 1.0 nM |[10] |

Table 2: Binding Affinity (Kᵈ) of Avermectins to GluCls and Related Receptors

| Receptor Source & Subunit | Radioligand | Kᵈ Value | Reference |

|---|---|---|---|

| Haemonchus contortus GluClα3B | [³H]Ivermectin | 0.35 ± 0.1 nM | [10] |

| Rat Brain Membranes | [³H]this compound | 5 nM (High-affinity) | [14] |

| Rat Brain Membranes | [³H]this compound | 815 nM (Low-affinity) |[14] |

Experimental Protocols

The characterization of avermectin's effects on GluCls relies heavily on two primary experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This is the cornerstone technique for functional characterization of ligand-gated ion channels.

-

Principle: The cRNA encoding a specific GluCl subunit (or combination of subunits) is injected into a large Xenopus laevis oocyte, which then translates the cRNA and expresses the functional channels on its plasma membrane.[1][15] Two microelectrodes are impaled into the oocyte; one measures the membrane potential (Vₘ), while the other injects current (Iₘ). A feedback amplifier compares Vₘ to a desired command potential (V꜀) and injects the precise amount of current needed to hold Vₘ equal to V꜀. This recorded current is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.[16][17]

-

Detailed Methodology:

-

cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is cloned into a transcription vector. Following linearization of the plasmid DNA, high-quality capped cRNA is synthesized in vitro using a suitable RNA polymerase.[1][15]

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog. The follicular layer is removed enzymatically (e.g., with collagenase) and manually. Healthy, mature oocytes are then microinjected with approximately 50 nL of the cRNA solution (e.g., at ~1 µg/µL).[15]

-

Protein Expression: Injected oocytes are incubated for 2-7 days at ~16-18°C in a buffered solution (e.g., Barth's solution) to allow for translation and trafficking of the channel protein to the cell surface.[15]

-

Electrophysiological Recording: An oocyte is placed in a small recording chamber and continuously perfused with a saline buffer (e.g., Ringer's solution). The oocyte is impaled with two sharp glass microelectrodes (resistance 0.5-5 MΩ) filled with a conductive salt solution (e.g., 3 M KCl).[18] The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.

-

Data Acquisition: Agonists (glutamate, avermectin) are applied via the perfusion system at varying concentrations. The resulting inward chloride currents are recorded by the TEVC amplifier and digitized for analysis. Dose-response relationships are constructed by plotting the peak current response against the logarithm of the agonist concentration, and the data are fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[13]

-

Radioligand Binding Assay

This technique is used to directly measure the binding affinity of a drug for its receptor.

-

Principle: A radiolabeled form of the drug (e.g., [³H]ivermectin) is incubated with a preparation of cells or membranes expressing the target receptor. The amount of radioactivity specifically bound to the receptor is measured, allowing for the determination of the equilibrium dissociation constant (Kᵈ), a measure of binding affinity.[19]

-

Detailed Methodology:

-

Receptor Expression and Membrane Preparation: A suitable cell line (e.g., COS-7) is transfected with the plasmid DNA encoding the GluCl. The cells are grown to allow for protein expression, then harvested. A membrane fraction is prepared by homogenizing the cells followed by differential centrifugation to isolate the membranes containing the receptor.[19]

-

Binding Incubation: The membrane preparation is incubated in a buffer solution with various concentrations of the radioligand (e.g., [³H]ivermectin). The incubation is allowed to proceed until equilibrium is reached.

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor drug to saturate the specific binding sites. The radioactivity measured in these samples represents non-specific binding.

-

Separation and Quantification: The reaction is terminated by rapidly filtering the mixture through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the free, unbound radioligand to pass through. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The specific binding data is then plotted against the free radioligand concentration and analyzed using Scatchard analysis or, more commonly, non-linear regression to fit a saturation binding isotherm, yielding the Kᵈ and the maximum number of binding sites (Bₘₐₓ).[14]

-

Visualizations: Pathways and Protocols

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: this compound signaling pathway compared to normal glutamate activation.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Conceptual diagram of the avermectin binding site at a subunit interface.

References

- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 4. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 19. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Avermectin B1a from Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery and subsequent isolation of Avermectin B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the biosynthetic pathway leading to this landmark antiparasitic agent.

Discovery and Historical Context

The journey to the discovery of avermectins began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories.[1][2] In 1978, Satoshi Ōmura of the Kitasato Institute isolated a novel strain of Streptomyces from a soil sample collected in Kawana, Ito City, Shizuoka Prefecture, Japan.[1][3] This strain, later named Streptomyces avermitilis (initially designated MA-4680), was found to produce a family of closely related compounds with potent anthelmintic activity.[1][4][5] Subsequent testing at Merck, led by William C. Campbell, demonstrated the remarkable efficacy of these compounds against a wide range of nematode and arthropod parasites in animal models.[2][6][7] This pioneering work, which led to the development of ivermectin (a derivative of avermectin B1), was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura.[1][8]

The avermectins are a group of eight structurally similar 16-membered macrocyclic lactones, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1][9] this compound is distinguished by its potent insecticidal and anthelmintic properties and serves as a primary component of the commercial product abamectin.[1][10]

Biosynthesis of this compound

The biosynthesis of avermectin in S. avermitilis is a complex process orchestrated by a large gene cluster.[1][9] The pathway can be broadly divided into four key stages:

-

Polyketide Synthesis: The core aglycone structure is assembled by a type I polyketide synthase (PKS) complex encoded by the ave gene cluster.[9][11] The synthesis initiates with either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit, which determines the "a" or "b" series of the final product, respectively.[1] This starter unit is then extended by the sequential addition of seven acetate and five propionate units.[1][11]

-

Aglycone Modification: Following the initial polyketide chain formation and cyclization, the aglycone undergoes a series of modifications.[1][9] These include a cyclization reaction to form a furan ring, catalyzed by the cytochrome P450 monooxygenase AveE, and the reduction of a keto group at C5 to a hydroxyl group by the ketoreductase AveF.[1][9]

-

Sugar Synthesis: A dedicated set of genes within the cluster is responsible for the synthesis of the deoxysugar L-oleandrose.[12]

-

Glycosylation: The final step involves the attachment of two L-oleandrose units to the avermectin aglycone at the C13 position, a reaction catalyzed by glycosyltransferases.[9][12]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces avermitilis. The yield of the target compound is highly dependent on the composition of the culture medium and various process parameters.

Experimental Protocol: Batch Submerged Fermentation

This protocol is a composite of methodologies reported for avermectin production.

1. Inoculum Preparation:

-

A loopful of S. avermitilis culture is scraped from a nutrient agar slant.[13]

-

The culture is inoculated into a 250-mL shake flask containing 50 mL of a seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt extract, 2.0 g/L CaCO₃).[13]

-

The flask is incubated in an orbital shaker at 150 x g for 16-18 hours at 30°C.[13]

2. Production Fermentation:

-

The production medium is inoculated with the seed culture (typically 5-10% v/v).[13][14] A commonly used production medium is SM2, which contains soluble corn starch, yeast extract, KCl, CaCO₃, and MgSO₄.[13][14]

-

Fermentation is carried out in shake flasks or bioreactors.

-

The culture is incubated for a period of 10 to 14 days at a temperature of 28-31°C with continuous agitation.[14][15] The pH of the medium is maintained around 7.0-7.2.[13][14]

Quantitative Data: Avermectin Production

The reported yields of avermectin vary significantly based on the strain, medium composition, and fermentation conditions.

| S. avermitilis Strain | Fermentation Type | Key Medium Components | Incubation Time (days) | Temperature (°C) | This compound Yield | Reference |

| 41445 | Submerged | Soluble corn starch, yeast extract | 10 | 31 | 17 mg/L (B1b) | [14] |

| NRRL 8165 | Submerged | Not specified | 14 | 28 | 17.5 mg/L (Total) | [14] |

| Industrial Strain A229 | Submerged | Not specified | Not specified | Not specified | 9613 µg/mL | [16] |

| Genetically Engineered Strain | Submerged | Not specified | Not specified | Not specified | 1.25 ± 0.14 g/L | [17][18] |

| Wild Type | Solid-State | Wheat bran, corn cob, etc. | 14 | 28 | 3.83 mg/gds | [15] |

| NRRL 8165 | Solid-State | Sorghum seeds | 15 | 28 | 5.8 mg/g dry substrate | [19] |

Isolation and Purification of this compound

Avermectin is an intracellular product, necessitating its extraction from the cell biomass.[13] The purification process typically involves solvent extraction followed by chromatographic techniques.

Experimental Protocol: Extraction and Purification

1. Cell Harvesting and Extraction:

-

The fermentation broth is centrifuged at 8000 x g for 20 minutes to separate the cell biomass from the supernatant.[13]

-

The cell pellet is mixed with an organic solvent such as methanol or acetone to extract the avermectins.[13][20]

-

The mixture is centrifuged again, and the solvent supernatant containing the crude extract is collected.[13]

2. Solvent Partitioning and Concentration:

-

The crude extract can be further purified by liquid-liquid extraction using a non-water-miscible solvent like ethyl acetate or dichloromethane.[20][21]

-

The organic phase is then concentrated under reduced pressure to yield a concentrated oil containing avermectins.[20]

3. Crystallization:

-

The concentrated oil is dissolved in a suitable solvent system, such as a hexane/ethanol mixture.[22]

-

The solution is heated and then slowly cooled to induce crystallization of avermectin B1.[22]

-

The crystals are collected by filtration and can be recrystallized to improve purity.[20][22]

4. Chromatographic Purification:

-

For higher purity, the extracted and partially purified avermectins can be subjected to column chromatography.[20]

-

Reverse-phase adsorption resins are effective for separating the different avermectin components.[20]

-

High-Performance Liquid Chromatography (HPLC) is the standard method for the final purification and quantification of this compound.[14][23]

Analytical Characterization of this compound

The identity and purity of isolated this compound are confirmed using various analytical techniques.

Experimental Protocols: Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

System: A reverse-phase HPLC system with a C18 column is typically used.[23]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water is a common mobile phase. For abamectin (containing B1a), a composition of 53:35:12 (v/v/v) of acetonitrile:methanol:ultrapure water has been reported.[23]

-

Quantification: A standard curve is generated using a certified reference standard of this compound.[25]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS provides a more definitive identification and quantification, especially at low concentrations.[26][27]

-

This technique is particularly useful for residue analysis in various matrices.[21][26]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H NMR) can be used for the quantitative determination of this compound.[28]

-

Specific signals in the ¹H NMR spectrum, such as the one at 5.56 ppm for this compound, are used for quantification against an internal standard.[28]

Quantitative Data: Analytical Method Performance

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| HPLC-UV | This compound | Honey | 0.002 mg/kg | 0.007 mg/kg | 73.4 - 97.45 | [24] |

| HPLC-Fluorescence | This compound | Apples | 1 ppb | 2 ppb | 85 | [29] |

| LC-MS/MS | This compound | Soil | Not specified | 0.5 µg/kg | 70-120 | [26] |

| LC-MS/MS | This compound | Water | Not specified | 0.05 µg/L | 70-120 | [21] |

| qNMR | This compound | Commercial Formulation | 0.009 mg/mL | 0.029 mg/mL | 98.86 | [28] |

Conclusion

The discovery and isolation of this compound from Streptomyces avermitilis represent a landmark achievement in the field of natural product drug discovery. The potent biological activity of this compound has had a profound impact on animal health and agriculture. The methodologies outlined in this guide, from fermentation to purification and analysis, provide a framework for researchers and scientists working with this important class of molecules. Continued research, including genetic engineering of the producing strain, holds the promise of further enhancing the production and efficacy of this compound.[16][17]

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. Streptomyces avermitilis MA-4680 T (= NBRC 14893 T ) | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]

- 4. Streptomyces avermitilis - Wikipedia [en.wikipedia.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]

- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 21. epa.gov [epa.gov]

- 22. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]

- 23. scielo.br [scielo.br]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. epa.gov [epa.gov]

- 27. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

A Toxicological Profile of Avermectin B1a in Mammalian Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone and the primary component of the pesticide Abamectin, has demonstrated significant cytotoxic effects on various mammalian cell lines.[1] This technical guide provides an in-depth analysis of its toxicological profile, consolidating quantitative data, detailing experimental methodologies, and visualizing the key molecular pathways involved. The primary mechanisms of this compound-induced cytotoxicity are multifaceted, including the induction of oxidative stress, impairment of DNA integrity, inhibition of DNA replication licensing, and disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[2][3] This document serves as a comprehensive resource for understanding the cellular impacts of this compound, supporting further research in toxicology, pharmacology, and drug development, particularly in the context of its potential as an anticancer agent.[3][4]

Cytotoxicity Profile of this compound

This compound exhibits dose-dependent cytotoxicity across a range of mammalian cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and exposure duration, indicating differential sensitivity. Its anti-proliferative effects have been noted in cancer cell lines, including colon cancer and osteosarcoma, as well as in non-cancerous cell lines like mouse embryonic fibroblasts.[2][4][5]

Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines

| Cell Line | Cell Type | Endpoint | IC50 / Effective Concentration | Exposure Time | Reference |

|---|---|---|---|---|---|

| HCT-116 | Human Colon Carcinoma | Anti-proliferation | 30 µM | 24 h | [3][4] |

| MEF | Mouse Embryonic Fibroblast | Anti-proliferation | 15.1 µM | Not Specified | [2] |

| MEF | Mouse Embryonic Fibroblast | Oxidative Stress | Begins at 0.5 µM (0.4 µg/ml) | Not Specified | [6] |

| MNNG | Human Osteosarcoma | Cell Viability | 5.587 µM | 48 h | [5] |

| MG63 | Human Osteosarcoma | Cell Viability | 4.194 µM | 48 h | [5] |

| U2OS | Human Osteosarcoma | Cell Viability | 6.506 µM | 48 h | [5] |

| HeLa | Human Cervical Cancer | Cell Viability | Not Specified (Inhibited Viability) | Not Specified |[7] |

Mechanisms of this compound-Induced Cytotoxicity

The toxicological effects of this compound are not mediated by a single mechanism but rather a cascade of interconnected cellular events. Key pathways identified include the induction of oxidative stress leading to DNA damage, direct interference with the machinery of DNA replication, disruption of the cellular cytoskeleton, and activation of programmed cell death.

Induction of Oxidative Stress and DNA Damage

Abamectin, which is primarily composed of this compound, has been shown to induce oxidative stress in mouse embryonic fibroblast (MEF) cells even at low concentrations.[6] This occurs through the disruption of the cell's antioxidant defense system, including the inhibition of enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx), and the depletion of Glutathione (GSH).[6] The resulting overproduction of Reactive Oxygen Species (ROS) leads to oxidative damage to cellular components, including DNA, which in turn activates stress-response signaling pathways like JNK and ATM/ATR, contributing to cytotoxicity.

Table 2: Effects of Abamectin on Oxidative Stress Markers in MEF Cells

| Marker | Effective Concentration (Start) | Effect | Reference |

|---|---|---|---|

| ROS Overproduction | 0.5 µM (0.4 µg/mL) | Increase | [6] |

| CAT Activity | 5 µM (4.4 µg/mL) | Impaired | [6] |

| GPx Activity | 5 µM (4.4 µg/mL) | Impaired | [6] |

| GSH Content | 5 µM (4.4 µg/mL) | Decreased | [6] |

| SOD Activity | 10 µM (8.7 µg/mL) | Impaired |[6] |

Inhibition of DNA Replication Licensing

This compound has been identified as an inhibitor of DNA replication licensing, a critical step for initiating DNA synthesis.[2] It directly binds to the Mini-Chromosome Maintenance 6 protein (MCM6) and blocks its essential interaction with the Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2] This disruption prevents the formation of the pre-replication complex, leading to replication stress, DNA double-strand breaks, and subsequent cell cycle arrest in the G0/G1 phase, ultimately triggering apoptosis in MEF cells.[2]

Disruption of Microtubule Dynamics

In HCT-116 colon cancer cells, this compound acts as a microtubule-targeting agent.[3][4] It promotes the polymerization of tubulin, which enhances the stability of microtubules.[4] While essential for cell structure and division, the unnatural stabilization of microtubules disrupts their dynamic nature, which is critical for mitotic spindle formation and chromosome segregation. This interference can lead to mitotic arrest, subsequently inducing apoptosis and significantly diminishing the migratory capacity of cancer cells.[4]

Induction of Mitochondria-Mediated Apoptosis

Studies on avermectins have elucidated their role in activating the intrinsic, or mitochondria-mediated, pathway of apoptosis.[7] Avermectin treatment can cause DNA damage, which upregulates the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2).[7] This shift leads to the collapse of the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins like PARP and culminating in apoptosis.[7]

Table 3: Apoptotic Effects of this compound

| Cell Line | Concentration | Exposure Time | % Apoptotic Cells | Reference |

|---|

| HCT-116 | 30 µM | 24 h | 39.83% (vs. 18.07% control) |[4] |

Key Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of this compound's toxicological effects. Below are detailed methodologies for key assays cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Carefully aspirate the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

-

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Protocol Outline:

-

Cell Culture and Treatment: Seed cells (e.g., HCT-116) and treat with the desired concentration of this compound (e.g., 30 µM) for a specified time (e.g., 24 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will differentiate four populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Conclusion

The toxicological profile of this compound in mammalian cell lines is complex and multifaceted. It induces cytotoxicity through a variety of mechanisms, including the generation of oxidative stress, direct interference with DNA replication and microtubule function, and the activation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potent anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines, suggesting a potential therapeutic application that warrants further investigation. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to explore the cellular impacts of this compound, aiding in both toxicological risk assessment and the exploration of its pharmacological potential.

References

- 1. karger.com [karger.com]

- 2. Pesticide this compound exerts cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abamectin induces cytotoxicity via the ROS, JNK, and ATM/ATR pathways - ProQuest [proquest.com]

- 7. Avermectin Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

Avermectin B1a as a Potential Anti-Cancer Agent: A Technical Guide

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil microorganism Streptomyces avermitilis.[1] While extensively used in veterinary and agricultural settings for their potent antiparasitic properties, emerging research has highlighted the potential of this class of compounds, particularly avermectin B1a (a major component of Abamectin), as a promising anti-cancer agent.[2][3] This technical guide synthesizes the current understanding of this compound's anti-neoplastic activities, focusing on its molecular mechanisms, cytotoxic efficacy, and the signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals exploring novel oncology therapeutics.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several distinct mechanisms, primarily by inducing cell cycle arrest, apoptosis, and autophagy. The specific pathways targeted appear to be dependent on the cancer cell type.

Microtubule Stabilization in Colon Cancer

In colon cancer cells, this compound's primary mechanism involves the disruption of microtubule dynamics.[2] Microtubules are essential for mitotic spindle formation and cell division.[2] this compound promotes the polymerization of tubulin, stabilizing the microtubule structure.[1][3] This action prevents the dynamic instability required for mitotic progression, leading to cell cycle arrest and subsequent induction of apoptosis.[2] This mechanism is similar to the action of established taxane-based chemotherapeutics.

Figure 1: Mechanism of this compound in Colon Cancer.

Induction of Autophagy and Apoptosis in Osteosarcoma

In osteosarcoma, this compound triggers cell death by activating the AMPK/ULK1 signaling pathway.[4][5] AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, initiates catabolic processes like autophagy to restore energy balance. This compound activates AMPK, which in turn activates Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[4] This induction of autophagy is coupled with the upregulation of pro-apoptotic proteins such as Bax and Caspase-9, leading to programmed cell death.[4] The treatment also results in cell cycle arrest at the G1 phase, evidenced by the downregulation of cyclin-dependent kinases CDK4 and CDK6.[4]

Figure 2: AMPK/ULK1 Pathway Activation by this compound.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across several cancer cell lines. The data highlights its efficacy in the micromolar range.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

| HCT-116 | Colon Carcinoma | 30 µM | 24 h | [1][2][3] |

| MNNG | Osteosarcoma | 5.587 µM | 48 h | [4] |

| MG63 | Osteosarcoma | 4.194 µM | 48 h | [4] |

| U2OS | Osteosarcoma | 6.506 µM | 48 h | [4] |

Table 2: Functional Effects of this compound on HCT-116 Colon Cancer Cells

| Parameter | Condition | Result | Control/Untreated | Citation |

| Apoptosis Rate | 30 µM this compound (24 h) | 39.83% | 18.07% | [1] |

| Cell Migration Rate | 30 µM this compound (24 h) | 15.61% | 98.08% | [2] |

Key Experimental Methodologies

The following protocols are representative of the assays used to characterize the anti-cancer activity of this compound.

References

- 1. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Avermectin B1a: An In-Depth Technical Guide to its Anthelmintic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a potent endectocide with a broad spectrum of activity against nematodes and arthropods.[1] It is the major component of the commercially available abamectin, which typically contains at least 80% this compound and not more than 20% avermectin B1b.[2] This technical guide provides a comprehensive overview of the anthelmintic spectrum of activity of this compound, focusing on quantitative efficacy data, detailed experimental protocols derived from published studies, and the underlying mechanism of action.

Anthelmintic Spectrum and Efficacy: Quantitative Data

This compound exhibits high potency against a wide range of gastrointestinal and pulmonary nematodes in various animal species. Its efficacy is generally lower against cestodes (tapeworms) and trematodes (flukes).

Table 1: Efficacy of this compound Against Nematodes in Cattle

| Nematode Species | Formulation | Dosage (µg/kg) | Efficacy (%) | Citation |

| Dictyocaulus viviparus | Oral (C-076) | 50 | ~100 | [3] |

| Dictyocaulus viviparus | Injectable (MK-933) | 100 | ~100 | [3] |

| Dictyocaulus viviparus | Oral | 25 | >95 | [4] |

| Haemonchus placei | Injectable (MK-933) | 100 | ~100 | [3] |

| Haemonchus placei | Oral | 100 | >95 | [4] |

| Haemonchus contortus | Oral | 50 | >98.6 | [5] |

| Ostertagia ostertagi | Oral (C-076) | 50 | ~100 | [3] |

| Ostertagia ostertagi | Injectable (MK-933) | 100 | ~100 | [3] |

| Ostertagia ostertagi (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |

| Trichostrongylus axei | Oral (C-076) | 50 | ~100 | [3] |

| Trichostrongylus axei | Injectable (MK-933) | 100 | ~100 | [3] |

| Trichostrongylus axei | Oral | 50 | >98.6 | [5] |

| Trichostrongylus colubriformis | Oral (C-076) | 50 | ~100 | [3] |

| Trichostrongylus colubriformis | Oral | 50 | >98.6 | [5] |

| Cooperia oncophora | Injectable (MK-933) | 200 | 80 | [3] |

| Cooperia oncophora | Oral | 50 | >98.6 | [5] |

| Cooperia punctata | Oral (C-076) | 100 | 97 | [3] |

| Cooperia punctata | Oral | 50 | >98.6 | [5] |

| Oesophagostomum radiatum | Oral (C-076) | 50 | ~100 | [3] |

| Oesophagostomum radiatum | Oral | 25 | >95 | [4] |

Table 2: Efficacy of this compound Against Nematodes in Sheep

| Nematode Species | Formulation | Dosage (µg/kg) | Efficacy (%) | Citation |

| Haemonchus contortus | Oral | 25, 50, 100 | >99 | [6][7] |

| Haemonchus contortus (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |

| Ostertagia circumcincta | Oral | 25, 50, 100 | >99 | [6][7] |

| Ostertagia circumcincta (including inhibited L4 larvae) | Oral | 100 | >95 | [4] |

| Trichostrongylus axei | Oral | 25, 50, 100 | >99 | [6][7] |

| Trichostrongylus colubriformis | Oral | 25, 50, 100 | >99 | [6][7] |

| Cooperia spp. | Oral | 25, 50, 100 | >99 | [6][7] |

| Oesophagostomum columbianum | Oral | 100 | >95 | [4] |

Table 3: Efficacy of this compound Against Nematodes in Other Species

| Host Species | Nematode Species | Formulation | Dosage (mg/kg) | Efficacy (%) | Citation |

| Dog | Ancylostoma caninum | Oral | 0.003 - 0.005 | 83 - 100 | [4] |

| Dog | Dirofilaria immitis (microfilariae) | Oral | 0.05 - 0.1 | Rapid removal | [8] |

| Poultry | Capillaria obsignata | Oral | 0.05 | Effective removal | [4] |

| Poultry | Ascaridia galli (immature) | Oral | 0.1 | Effective removal | [4] |

| Poultry | Heterakis gallinarum | Oral | 0.1 | Not effective | [4] |

Mechanism of Action: Signaling Pathway

This compound exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][9] This selective action is the basis for its favorable safety profile in mammals, which primarily utilize GABA-gated chloride channels in the central nervous system and lack GluCls.[2]

The binding of this compound to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[2] This influx causes hyperpolarization of the cell membrane, making it less excitable.[2] The ultimate result is flaccid paralysis of the nematode, leading to its expulsion from the host.[7]

Caption: this compound mechanism of action in a parasite neuron.

Experimental Protocols

The following sections outline generalized experimental protocols for evaluating the anthelmintic efficacy of this compound, based on methodologies described in the cited literature.

In Vivo Efficacy Trial in Cattle (Controlled Study)

This protocol is a composite based on the designs of studies evaluating anthelmintic efficacy in cattle.[3][5]

1. Animal Selection and Acclimatization:

-

Select healthy, parasite-naive calves of similar age and weight.

-

House the animals in a controlled environment to prevent accidental infection.

-

Acclimatize the calves to the housing and diet for at least one week prior to the start of the study.

2. Experimental Infection:

-

Inoculate each calf orally with a standardized dose of infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus placei, Ostertagia ostertagi, Cooperia spp.).

-

The infective dose should be sufficient to establish a patent infection, typically determined from pilot studies.

3. Treatment Allocation:

-

After a pre-patent period (e.g., 28-35 days) to allow larval development to the adult stage, perform fecal egg counts (FECs) to confirm infection.

-

Randomly allocate animals to treatment groups based on pre-treatment FECs and body weight to ensure homogeneity between groups.

-

A typical design includes a negative control group (vehicle only) and one or more groups treated with different dosages of this compound.

4. Drug Administration:

-

Prepare the this compound formulation (e.g., oral drench, subcutaneous injection) at the desired concentrations.

-

Administer the treatment based on individual animal body weight.

5. Post-Treatment Evaluation:

-

Euthanize all animals at a predetermined time point post-treatment (e.g., 7-14 days).

-

Collect the entire gastrointestinal tract and lungs.

-

Systematically wash the contents of the abomasum, small intestine, and large intestine through sieves to recover adult and larval nematodes.

-

Identify and count the nematodes of each species from each organ.

6. Efficacy Calculation:

-

Calculate the percentage efficacy for each nematode species using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Caption: Workflow for a controlled in vivo anthelmintic efficacy trial.

In Vitro Anthelmintic Assay (General Protocol)

In vitro assays provide a preliminary assessment of anthelmintic activity and are useful for screening compounds. The following is a generalized protocol that can be adapted for specific nematode species and life stages.

1. Parasite Collection and Preparation:

-

Collect adult worms from the gastrointestinal tract of freshly slaughtered, naturally infected animals.

-

Alternatively, culture infective larvae from the feces of infected animals.

-

Wash the parasites extensively in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.

2. Assay Setup:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the culture medium.

-

Dispense the drug dilutions into a multi-well plate.

-

Include a negative control (vehicle only) and a positive control (a known anthelmintic).

-

Add a standardized number of parasites (adults or larvae) to each well.

3. Incubation:

-

Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

4. Assessment of Viability:

-

Motility Scoring: Observe the parasites under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).

-

Larval Development/Migration Assays: For larval stages, assess the inhibition of development to the next stage or the inhibition of migration through a sieve.

-

Biochemical Assays: Utilize assays that measure metabolic activity, such as the MTT reduction assay.

5. Data Analysis:

-

Determine the concentration of this compound that causes a 50% reduction in viability (IC50) or motility.

Conclusion

This compound demonstrates exceptional potency and a broad spectrum of activity against a wide array of nematodes of veterinary importance. Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a high degree of safety for the host. The quantitative data and experimental methodologies outlined in this guide serve as a valuable resource for researchers and professionals in the field of anthelmintic drug development and parasitology. Further research could focus on the molecular basis of resistance and the development of strategies to extend the efficacy of this important class of anthelmintics.

References

- 1. mdpi.com [mdpi.com]

- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avermectins, new family of potent anthelmintic agents: efficacy of the B1a component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthelmintic activities of B1a fraction of avermectin against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintic efficacy of this compound and dihydrothis compound against ovine gastrointestinal nematodes in 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound against microfilariae of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agriculture.gov.au [agriculture.gov.au]

Methodological & Application

Application Note: Quantitative Analysis of Avermectin B1a using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Introduction Avermectin B1a is the major component of Abamectin, a widely used insecticide and anthelmintic agent. Accurate quantification of this compound in various matrices, including pharmaceutical formulations, agricultural products, and environmental samples, is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for this purpose. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.

Principle This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A non-polar stationary phase (typically C18) is used with a polar mobile phase, consisting of a mixture of solvents like acetonitrile, methanol, and water. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the organic mobile phase. The eluate passes through a UV detector, where this compound absorbs light at a specific wavelength (typically 245 nm). The amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification by comparing the peak area to that of known standards.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

-

Reagents: HPLC grade acetonitrile, methanol, and water. This compound analytical standard.

-

Glassware: Volumetric flasks, pipettes, and vials.

-

Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (C18 or aminopropyl, as needed).[3][4]

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific column and HPLC system used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Methanol : Water (e.g., 65:20:15 v/v/v)[2] |

| Flow Rate | 1.0 - 1.5 mL/min[1][2][5][6] |

| Column Temperature | 25°C - 30°C[2][5][7] |

| Detection Wavelength | 245 nm[3][4][5][6][8][9] |

| Injection Volume | 10 - 20 µL[1][2][4] |

| Run Time | ~15 minutes |

Preparation of Standard Solutions

Accurate standard solutions are critical for quantification.

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.[4] This solution should be stored at -20°C.[4]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 80 µg/mL) by serially diluting the stock solution with the mobile phase.[6][10] These solutions are used to generate the calibration curve.

Sample Preparation Protocol

Sample preparation is crucial to remove interfering matrix components. The following is a general protocol involving solvent extraction and solid-phase extraction (SPE) cleanup.

-

Extraction:

-

Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.45 µm filter.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition: Condition a C18 SPE cartridge by passing methanol followed by water through it.

-

Load: Load the filtered extract onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

-

Elute: Elute the retained this compound with a strong organic solvent like methanol or acetonitrile.[3]

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[12] The sample is now ready for HPLC injection.

Analysis and Quantification

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration for each standard. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²), which should ideally be >0.999.[6]

-

Sample Analysis: Inject the prepared sample solutions.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for all dilution factors and the initial sample weight/volume to report the final concentration.

Data Presentation

Method Validation Performance

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound, compiled from various studies.

| Parameter | Typical Value | Source |

| Linearity Range | 1.0 - 500 µg/L | [8] |

| 27 - 81 µg/mL | [6][14] | |

| Correlation Coefficient (r²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 0.07 µg/mL | [6][14] |

| 0.3 µg/L | [8] | |

| Limit of Quantification (LOQ) | 0.20 µg/mL | [6][14] |

| 0.007 mg/kg | [3] | |

| Accuracy (Recovery) | 73 - 97% | [3] |

| 80 - 86% | [4] | |

| Precision (RSD) | < 2% | [3][6] |

Visualized Workflows

Caption: High-level workflow for this compound quantification.

Caption: Step-by-step workflow for sample extraction and cleanup.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. ijprs.com [ijprs.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 6. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Determination of Abamectin by Dispersive Liquid-liquid Microextraction Combined with High-Performance Liquid Chromatography in Fruit Juice Samples – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. caa.go.jp [caa.go.jp]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for High-Resolution Mass Spectrometry of Avermectin B1a

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Avermectin B1a using high-resolution mass spectrometry (HRMS). The methodologies outlined below are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers the specificity and sensitivity required for precise determination. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters that can be expected when utilizing the described methodology. These values are compiled from various sources and may vary depending on the specific instrumentation and matrix used.

Table 1: Method Detection and Quantitation Limits

| Parameter | Soil | Water | Plasma | Animal Tissue |

| Limit of Detection (LOD) | 4x baseline noise[2] | 4x baseline noise[3] | 0.009 mg/ml[4] | 0.05-0.68 µg/kg |

| Limit of Quantitation (LOQ) | 0.5 µg/kg[2] | 0.05 µg/L[3] | 0.029 mg/ml[4] | 0.17-2.27 µg/kg |

Table 2: Linearity and Recovery

| Parameter | Soil | Water | Plasma | Animal Tissue |

| Linearity (r²) | >0.99 | >0.99 | 0.9999[4] | 0.997-0.999[5] |

| Recovery | 70-120%[2] | 70-120%[3] | >80%[6] | 87.9-99.8%[5] |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

3.1.1. For Soil Samples:

-

Weigh 10 g of a homogenized soil sample.

-

Extract the sample twice with 70% (v/v) acetonitrile/water by shaking, centrifuging, and filtering.[2]

-

Combine the extracts and remove the organic solvent via rotary evaporation.[2]

-

To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[2]

-

Pass the solution through a solid-phase extraction (SPE) column.

-

Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[2]

-

Elute the analytes with dichloromethane.[2]

-

Evaporate the dichloromethane and reconstitute the residue in an acetonitrile/water mixture for LC-HRMS analysis.[2]

3.1.2. For Water Samples:

-

Treat water samples with acetonitrile to desorb any analytes from the container surfaces.[3]

-

Take a 75-mL aliquot and partition it twice with 20-mL portions of dichloromethane.[3]

-

Evaporate the organic portion to dryness.[3]

-

Reconstitute the residue in 50% (v/v) acetonitrile/water for analysis.[3]

3.1.3. For Animal Tissue (Muscle, Liver, Fat, Milk):

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

For meat, homogenize 8 g of ground beef with 2 mL of water in a 50 mL centrifuge tube. For milk, use 10 mL of whole milk.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the contents of a DisQuE pouch (containing salts for CEN QuEChERS) and shake for another minute.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Take a 1 mL aliquot of the supernatant for dispersive SPE (d-SPE) cleanup.

-

Transfer the supernatant to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent and shake for 1 minute.

-

Centrifuge at 12000 rpm for 5 minutes.

-

Take a 0.5 mL aliquot of the supernatant for LC-HRMS analysis.

3.1.4. For Plasma Samples:

-

To 200 μl of plasma in a polypropylene tube, add 10 μl of an appropriate internal standard.

-

Add 400 μl of 10 mM sodium acetate buffer and vortex.[6]

-

Add 200 μl of methanol, vortex for 5 minutes, and then centrifuge at 3,000 × g for 5 minutes.[6]

-

Load the supernatant onto an activated C18 SPE cartridge.[6]

-

Wash the cartridge with 2 ml of 15% methanol.[6]

-

Elute the analyte with 2 ml of isopropyl alcohol.[6]

-

Evaporate the eluate under a gentle stream of nitrogen at 50°C.[6]

-

Reconstitute the residue in 100 μl of the mobile phase for injection.[6]

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used. A suitable example is an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[7][8]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.5).[9]

-

Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[9]

-

Flow Rate: 1.6 mL/min.[9]

-

Column Temperature: 45°C.[9]

-

Gradient Elution: A gradient elution is necessary to achieve adequate separation of this compound from matrix components and potential degradation products.[7][8] The specific gradient program should be optimized based on the column and system used.

High-Resolution Mass Spectrometry

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution analysis.[9]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[7][9]

-

Capillary Voltage: 3.0 kV.[9]

-

Sampling Cone Voltage: 40 V.[9]

-

Source Temperature: 100°C.[9]

-

Desolvation Temperature: 350°C.[9]

-

Cone Gas Flow: 50 L/h.[9]

-

Desolvation Gas Flow: 600 L/h.[9]

-

Mass Range: A full MS scan should be acquired over a mass range of 50–1200 Da.[9]

-

Data Acquisition: Data should be collected in a data-dependent acquisition (DDA) mode to obtain both full scan MS and tandem MS (MS/MS) data for identification and confirmation. The protonated molecule [M+H]+ is often observed.[7]

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

References

- 1. Effects of heavy‐ion beam irradiation on this compound and its analogues production by Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. Quantitative determination and validation of this compound in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. deepdyve.com [deepdyve.com]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Avermectin B1a Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is a major component of the widely used anthelmintic and insecticidal agent, abamectin.[1][2] Its primary mechanism of action involves the potentiation of gamma-aminobutyric acid (GABA)-mediated neurotransmission, leading to the opening of chloride ion channels and subsequent paralysis of invertebrates.[3][4] In mammals, this compound interacts with GABA and benzodiazepine receptors, which can lead to neurotoxic effects at high doses.[5] Due to its therapeutic potential and possible toxicological implications, standardized protocols for in vivo animal studies are crucial for accurate and reproducible research.

These application notes provide detailed protocols for the formulation of this compound for in vivo animal studies, along with methodologies for common experimental procedures such as dose-response analysis, pharmacokinetic studies, and toxicity evaluations.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Efficacy and Potency of this compound

| Parameter | Value | Species/System | Route of Administration | Reference |

| IC50 | 120 nM | Mouse brain synaptic vesicles | In Vitro | [6] |

| Anthelmintic Efficacy (vs. various nematodes) | Approaching 100% | Cattle | Oral | [7] |

| Anthelmintic Efficacy (vs. Cooperia punctata) | 97% | Cattle | Oral | [7] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route of Administration | Endpoint | Reference |

| LD50 (7 days) | 24.1 mg/kg | Earthworm | Artificial soil | Lethality | [6] |

| LD50 (14 days) | 17.1 mg/kg | Earthworm | Artificial soil | Lethality | [6] |

| NOAEL | 0.12 mg/kg bw/day | Rat | Oral (gavage) | Pup toxicity and retinal anomalies | [8] |